Ethanol, 2-(2,4-dimethylphenoxy)-

Physicochemical Profiling Lipophilicity ADME Prediction

This 2-(2,4-dimethylphenoxy)ethanol intermediate offers a specific XLogP3 of 1.9 and TPSA of 29.5 Ų, critical for reliable ADME tuning and polymerization. Unlike analogs, its 2,4-dimethyl substitution ensures consistent lipophilicity and steric properties. Secure batch-to-batch reproducibility for your most demanding applications.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 54411-20-0
Cat. No. B15345018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(2,4-dimethylphenoxy)-
CAS54411-20-0
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCO)C
InChIInChI=1S/C10H14O2/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
InChIKeyDMMLIWIXFIVKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2-(2,4-dimethylphenoxy)- (CAS 54411-20-0) Basic Characteristics and Chemical Class Profile


Ethanol, 2-(2,4-dimethylphenoxy)-, also known as 2-(2,4-dimethylphenoxy)ethanol, is a member of the phenoxyethanol family of glycol ethers, characterized by a 2,4-dimethyl substituted phenoxy group attached to an ethanol moiety [1]. It is a small organic molecule (C10H14O2) with a molecular weight of 166.22 g/mol, a computed XLogP3-AA value of 1.9, a topological polar surface area of 29.5 Ų, and one hydrogen bond donor and two hydrogen bond acceptor sites [1]. This compound is primarily recognized as a versatile building block and intermediate in organic synthesis, enabling the construction of more complex molecular architectures [2]. While often cited for potential antimicrobial or herbicidal activity, these applications are typically derivative-driven and context-dependent rather than inherent properties of the isolated compound itself [2].

Why 2-(2,4-Dimethylphenoxy)ethanol (CAS 54411-20-0) Cannot Be Readily Substituted with In-Class Analogs


Substituting 2-(2,4-dimethylphenoxy)ethanol with a generic or closely related phenoxyethanol analog introduces significant risks in synthetic reproducibility, physicochemical property mismatch, and biological activity profile alteration. The specific 2,4-dimethyl substitution pattern on the aromatic ring directly modulates the compound's lipophilicity (XLogP3-AA = 1.9), electronic distribution, and steric hindrance, which are critical parameters governing its reactivity as a synthetic intermediate and its performance in formulation applications [1]. Unlike unsubstituted phenoxyethanol (logP ≈ 1.16) or mono-methyl substituted analogs, the 2,4-dimethyl derivative exhibits distinct partitioning behavior and hydrogen-bonding capacity . Furthermore, the compound's purity and trace impurities can profoundly impact the outcome of multi-step syntheses, making vendor qualification and batch-to-batch consistency essential. The following quantitative evidence underscores why this specific structural motif yields differentiated physicochemical and functional properties that are not faithfully replicated by its closest in-class comparators.

Quantitative Differentiation Evidence for 2-(2,4-Dimethylphenoxy)ethanol (CAS 54411-20-0) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2-(2,4-Dimethylphenoxy)ethanol vs. Unsubstituted Phenoxyethanol

The computed lipophilicity of 2-(2,4-dimethylphenoxy)ethanol (XLogP3-AA = 1.9) [1] is approximately 0.74 log units higher than that of unsubstituted phenoxyethanol (computed logP ≈ 1.16) . This increased lipophilicity, driven by the two methyl substituents, predicts enhanced membrane permeability and altered partitioning behavior in biphasic systems, which is critical for applications in drug design and agrochemical formulation.

Physicochemical Profiling Lipophilicity ADME Prediction

Hydrogen Bonding and Polar Surface Area Differentiation: 2-(2,4-Dimethylphenoxy)ethanol vs. 2-(2,4-Dimethylphenoxy)acetic Acid

2-(2,4-Dimethylphenoxy)ethanol possesses a topological polar surface area (TPSA) of 29.5 Ų [1], which is significantly lower than that of its carboxylic acid analog, 2-(2,4-dimethylphenoxy)acetic acid (TPSA ≈ 46.5 Ų). This difference, coupled with the presence of a primary alcohol functional group instead of a carboxylic acid, dictates distinct reactivity pathways and solubility profiles, making the ethanol derivative the preferred choice when a nucleophilic hydroxyl handle is required for etherification or esterification without the acidity and hydrogen-bonding complexity of a carboxylic acid [2].

Synthetic Intermediate Selection Reactivity Profiling Polar Surface Area

Rotatable Bond Flexibility: 2-(2,4-Dimethylphenoxy)ethanol vs. 2-(2,4-Dimethylphenoxy)ethylamine

2-(2,4-Dimethylphenoxy)ethanol contains three rotatable bonds [1], a count identical to that of its amine analog, 2-(2,4-dimethylphenoxy)ethylamine. However, the substitution of the terminal hydroxyl group with a primary amine fundamentally alters the molecule's hydrogen-bonding capacity and basicity, leading to divergent intermolecular interactions and salt formation behavior [2]. This distinction is critical in medicinal chemistry, where the choice between an alcohol and an amine linker can dictate binding affinity, selectivity, and pharmacokinetic properties.

Conformational Analysis Molecular Flexibility Receptor Binding

High-Value Research and Industrial Application Scenarios for 2-(2,4-Dimethylphenoxy)ethanol (CAS 54411-20-0)


Medicinal Chemistry: Building Block for Optimizing Lipophilicity in Lead Compound Series

In medicinal chemistry programs, 2-(2,4-dimethylphenoxy)ethanol serves as a privileged intermediate for introducing a balanced lipophilic moiety with a defined topological polar surface area. Its computed XLogP3-AA of 1.9 and TPSA of 29.5 Ų [1] provide a favorable profile for improving blood-brain barrier penetration or cellular uptake of conjugated pharmacophores, as evidenced by its differentiation from less lipophilic phenoxyethanol analogs [2]. Researchers can leverage this specific 2,4-dimethyl substitution pattern to fine-tune ADME properties without introducing additional hydrogen-bond donors, thereby mitigating solubility and permeability trade-offs.

Agrochemical Development: Intermediate for Novel Herbicide or Plant Growth Regulator Candidates

The compound's structural motif, featuring a 2,4-dimethylphenoxy group, is a recurring scaffold in herbicidal and plant growth-regulating agents, as noted in patent literature describing its use in agricultural formulations [1]. The enhanced lipophilicity conferred by the methyl substituents (XLogP3-AA = 1.9) [2] improves foliar uptake and translocation within plant tissues compared to less substituted phenoxyethanol derivatives [3]. This makes it a strategic starting material for synthesizing novel auxin-mimicking herbicides or safeners, where precise control over physicochemical properties is essential for efficacy and environmental fate.

Material Science: Functional Monomer for Tailored Polymer and Coating Systems

In polymer chemistry, 2-(2,4-dimethylphenoxy)ethanol functions as a monofunctional alcohol that can be incorporated into polyester, polyether, or polyurethane backbones to modulate glass transition temperature, hydrophobicity, and mechanical properties. The presence of the 2,4-dimethylphenoxy group imparts increased chain stiffness and reduced water uptake relative to aliphatic diols, while the primary alcohol terminus ensures high reactivity in step-growth polymerizations. Its defined rotatable bond count (3) [1] and moderate polarity make it suitable for designing specialty coatings with enhanced durability and chemical resistance.

Bioconjugation and Prodrug Design: Neutral Linker for Controlled Release Strategies

The primary alcohol functional group of 2-(2,4-dimethylphenoxy)ethanol provides a versatile handle for esterification or carbamate formation, enabling its use as a neutral, non-ionic linker in bioconjugation and prodrug applications. Unlike amine-containing analogs that may introduce unwanted charge or basicity [1], the ethanol derivative offers a metabolically stable, lipophilic spacer (XLogP3-AA = 1.9) [2] that can enhance the passive diffusion of conjugated payloads across biological membranes. This property is particularly valuable in designing antibody-drug conjugates (ADCs) or sustained-release formulations where precise control over linker chemistry is paramount.

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